4'-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This step involves the substitution of a fluorine atom on a benzene ring with a nucleophile, such as a piperazine derivative.
Alkylation: The intermediate compound is then alkylated with an isopentyloxy group to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Sodium hydride (NaH), organolithium reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4’-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-phenoxybenzoic acid
- 4-Fluoro-3-nitrophenyl azide
- 4-Fluoro-3-methyl-α-PVP
Uniqueness
Compared to similar compounds, 4’-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride is unique due to its specific structural features, such as the presence of both a piperazine ring and a propiophenone moiety
Properties
CAS No. |
21301-90-6 |
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Molecular Formula |
C26H37Cl2FN2O2 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[2-(3-methylbutoxy)-2-phenylethyl]piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C26H35FN2O2.2ClH/c1-21(2)13-19-31-26(23-6-4-3-5-7-23)20-29-17-15-28(16-18-29)14-12-25(30)22-8-10-24(27)11-9-22;;/h3-11,21,26H,12-20H2,1-2H3;2*1H |
InChI Key |
KEBOZJXUWKCXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(CN1CCN(CC1)CCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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